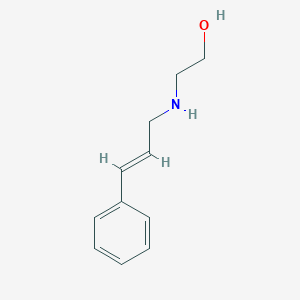

2-(Cinnamylamino)ethanol

Description

2-(Cinnamylamino)ethanol is a secondary amine derivative of ethanolamine, where the amino group is substituted with a cinnamyl moiety (C₆H₅-CH₂-CH₂-). Synthesis likely involves nucleophilic substitution between ethanolamine and cinnamyl chloride or reductive amination of cinnamyl aldehyde with ethanolamine .

Properties

IUPAC Name |

2-(3-phenylprop-2-enylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-7,12-13H,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTUNMLBMMTJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405992 | |

| Record name | 2-(3-phenylprop-2-enylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99858-64-7 | |

| Record name | 2-(3-phenylprop-2-enylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cinnamylamino)ethanol typically involves the reaction of cinnamylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Cinnamylamine} + \text{Ethylene Oxide} \rightarrow 2\text{-(Cinnamylamino)ethanol} ]

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Cinnamylamino)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.

Reduction: Formation of N-alkylated derivatives.

Substitution: Formation of halogenated or esterified products.

Scientific Research Applications

2-(Cinnamylamino)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Cinnamylamino)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular functions.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of 2-(Cinnamylamino)ethanol with similar aminoethanol derivatives:

| Compound | Molecular Formula | Molecular Weight | Substituent Group | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₁H₁₅NO | 177.24 g/mol | Cinnamyl (C₉H₇) | Aromatic propenylphenyl group |

| 2-(Phenylamino)ethanol | C₈H₁₁NO | 137.18 g/mol | Phenyl (C₆H₅) | Simple aromatic substituent |

| 2-(Benzylamino)ethanol | C₉H₁₃NO | 151.21 g/mol | Benzyl (C₆H₅-CH₂) | Aromatic with methylene linker |

| 2-(Diethylamino)ethanol | C₆H₁₅NO | 117.19 g/mol | Diethyl (C₂H₅)₂ | Aliphatic branched substituent |

| 2-(Methylamino)ethanol | C₃H₉NO | 75.11 g/mol | Methyl (CH₃) | Small alkyl group |

Key Observations :

- Aromatic substituents (phenyl, benzyl, cinnamyl) enhance π-π interactions, which may influence binding in biological systems or material applications.

Yield Comparison :

Physical and Thermodynamic Properties

Limited data exists for this compound, but analogs provide insights:

- Vaporization Enthalpy: 2-(Phenylamino)ethanol: 78.5 kJ/mol (calculated) 2-(Benzylamino)ethanol: 85.2 kJ/mol (calculated) . Expected trend: The larger cinnamyl group may increase vaporization enthalpy due to higher molecular weight and intermolecular forces.

- LogP (Partition Coefficient): 2-(Dibutylamino)ethanol: 1.86 (hydrophobic) . 2-(Phenylamino)ethanol: ~1.2 (moderate hydrophobicity) . Prediction for this compound: LogP >2.0 due to the aromatic cinnamyl group.

Biological Activity

2-(Cinnamylamino)ethanol, with the chemical formula C11H15NO, is an organic compound that has garnered attention due to its potential biological activities. This compound features both an amino group and a hydroxyl group, which contribute to its unique chemical properties and biological interactions. Research indicates that it may possess antimicrobial, anticancer, anti-inflammatory, and analgesic properties, making it a subject of interest in medicinal chemistry.

This compound is synthesized through various methods, including the reaction of cinnamylamine with ethylene oxide or cinnamyl chloride with ethanolamine under basic conditions. The general reaction can be represented as follows:

This compound can undergo several types of reactions, including oxidation, reduction, and substitution, which further diversify its potential applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and pharmaceutical industries.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, this compound significantly reduced inflammation markers and symptoms associated with conditions like arthritis. This effect is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Analgesic Properties

In pain models, this compound has shown promise as an analgesic agent. Its action may involve modulation of pain pathways through interaction with opioid receptors or inhibition of cyclooxygenase enzymes.

The biological activities of this compound are largely attributed to its structural features. The amino and hydroxyl groups allow for hydrogen bonding and interactions with various biological targets, including enzymes and receptors. This dual functionality enhances its reactivity and potential for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cinnamylamine | Lacks hydroxyl group | Antimicrobial properties |

| Cinnamyl alcohol | Contains hydroxyl group | Used as a flavoring agent |

| Cinnamic acid | Contains carboxylic acid | Antioxidant properties |

| 2-(Phenylpropylamino)ethanol | Saturated side chain | Potential analgesic effects |

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Applied Microbiology highlighted the effectiveness of this compound against resistant strains of bacteria. The compound was tested in varying concentrations, demonstrating a minimum inhibitory concentration (MIC) that was lower than traditional antibiotics.

- Cancer Cell Proliferation Inhibition : Research conducted at a university laboratory showed that treatment with this compound led to a significant decrease in cell viability in MCF-7 cells after 48 hours. Flow cytometry analysis indicated increased apoptosis rates compared to control groups.

- Inflammation Reduction in Animal Models : A study on rodents indicated that administration of this compound resulted in reduced paw swelling in models of induced arthritis, suggesting its potential application in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.